

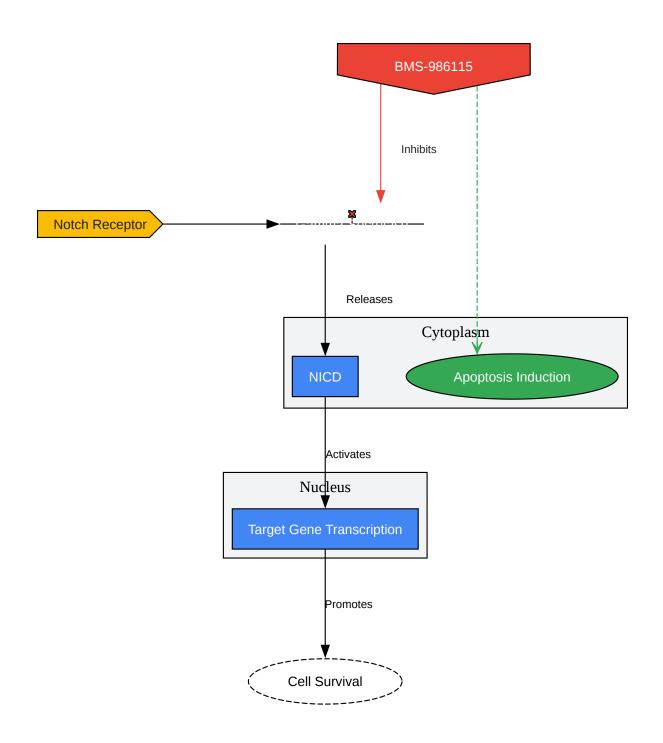
Flow Cytometry Analysis of Apoptosis Induced by BMS-986115

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986115 is a potent, orally bioavailable, small-molecule inhibitor of gamma-secretase, which plays a crucial role in the activation of the Notch signaling pathway.[1][2][3] The Notch pathway is a highly conserved signaling cascade that regulates cell fate decisions, including proliferation, differentiation, and apoptosis.[1][3][4] Aberrant Notch signaling is implicated in the pathogenesis of various cancers.[1][3][4] **BMS-986115** acts as a pan-Notch inhibitor, blocking the proteolytic cleavage of all four Notch receptors and thereby preventing the release of the Notch intracellular domain (NICD).[1][3] This inhibition of Notch signaling can lead to the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.[1]


This document provides a detailed protocol for the analysis of apoptosis induced by **BMS-986115** using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5][6][7][8][9][10] Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[5][6][7][8][9][10] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway of BMS-986115-Induced Apoptosis

BMS-986115 inhibits gamma-secretase, a key enzyme in the Notch signaling pathway. This inhibition prevents the cleavage of the Notch receptor and the subsequent release of the Notch Intracellular Domain (NICD). Without NICD translocation to the nucleus, transcription of Notch target genes, which are often involved in cell survival and proliferation, is suppressed. This disruption of pro-survival signals can trigger the intrinsic apoptotic pathway.

Click to download full resolution via product page

BMS-986115 mechanism of action in apoptosis induction.

Quantitative Data Summary

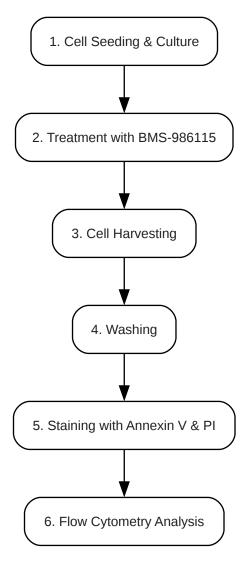
The following table presents hypothetical data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of **BMS-986115** for 48 hours. This data illustrates a dose-dependent increase in the percentage of apoptotic cells.

BMS-986115 Concentration (nM)	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
10	85.6 ± 3.5	10.1 ± 1.5	4.3 ± 0.9
50	60.3 ± 4.2	25.4 ± 2.8	14.3 ± 2.1
100	42.1 ± 5.1	38.7 ± 3.9	19.2 ± 3.3

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocol

This protocol outlines the steps for inducing apoptosis with **BMS-986115** and subsequently analyzing the cell populations using Annexin V and PI staining followed by flow cytometry.


Materials

- Cell Line: A cancer cell line known to have active Notch signaling (e.g., a T-ALL cell line).
- BMS-986115: Stock solution in DMSO.
- Cell Culture Medium: Appropriate for the chosen cell line.
- Phosphate-Buffered Saline (PBS): Cold, 1X solution.
- Annexin V-FITC/APC Apoptosis Detection Kit: Containing Annexin V conjugate, Propidium Iodide (PI), and 10X Binding Buffer.

- Flow Cytometer: Equipped with appropriate lasers and filters for detecting the chosen fluorochromes.
- Microcentrifuge tubes.
- T25 or T75 culture flasks.

Experimental Workflow

Click to download full resolution via product page

Flow cytometry experimental workflow.

Procedure

· Cell Seeding and Culture:

- Seed the cells in T25 culture flasks at a density of 1 x 10⁶ cells per flask and allow them to adhere and grow for 24-48 hours.[6][7] This should be done in triplicate for each experimental condition.
- Induction of Apoptosis with BMS-986115:
 - Prepare different concentrations of BMS-986115 in the cell culture medium.
 - Include a vehicle-treated control (medium with the same concentration of DMSO used for the highest BMS-986115 concentration).
 - Replace the medium in the culture flasks with the medium containing the respective BMS-986115 concentrations or the vehicle control.
 - Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Harvesting:

- For adherent cells, collect the culture supernatant which contains floating (potentially apoptotic) cells.
- Wash the adherent cells with PBS and then detach them using trypsin.[6][7]
- Combine the detached cells with the cells from the supernatant for each sample.
- For suspension cells, directly collect the cells.
- Centrifuge the cell suspension at approximately 670 x g for 5 minutes at room temperature.[6][7]
- Washing and Resuspension:
 - Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[5][6][7]

 \circ After the final wash, resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

Staining:

- $\circ\,$ Transfer 100 μL of the cell suspension (containing 1 x 10^5 cells) to a new microcentrifuge tube.
- Add 5 μ L of the Annexin V-fluorochrome conjugate and 5 μ L of the PI staining solution to each tube.[5]
- Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5]
- After incubation, add 400 μL of 1X Binding Buffer to each tube.[5]
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer immediately after staining.
 - Use unstained cells, cells stained only with Annexin V, and cells stained only with PI as controls to set up compensation and define the quadrants for analysis.
 - Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
 - Analyze the data to determine the percentage of cells in each quadrant:
 - Lower-Left (Annexin V- / PI-): Viable cells.
 - Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
 - Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
 - Upper-Left (Annexin V- / PI+): Necrotic cells (often considered non-apoptotic cell death).

Troubleshooting and Considerations

 False Positives: Mechanical stress during cell harvesting can lead to membrane damage and false-positive PI staining. Handle cells gently.

- Incubation Time: The optimal incubation time with BMS-986115 to observe apoptosis will
 vary depending on the cell line and should be determined empirically.
- Drug Concentration: The IC50 of BMS-986115 for Notch 1 and Notch 3 is in the low nanomolar range (7.8 and 8.5 nM, respectively), which can serve as a starting point for determining the appropriate concentration range for your experiments.[2]
- Controls are Crucial: Always include unstained and single-stained controls to properly set up
 the flow cytometer and analyze the data. A positive control for apoptosis (e.g., treatment with
 staurosporine) can also be beneficial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. |
 Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Flow Cytometry Analysis of Apoptosis Induced by BMS-986115]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b606283#flow-cytometry-analysis-of-apoptosis-with-bms-986115]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com